Benzyl N-(4-aminobutyl)carbamate hydrochloride, also known as N-Z-1,4-Butanediamine hydrochloride, is a chemical compound synthesized from benzyl chloroformate and 1,4-diaminobutane []. It finds application in scientific research as a protected building block for the synthesis of various molecules, particularly those containing polyamine or polyamide functionalities [].
The benzyl group (C6H5CH2) in Benzyl N-(4-aminobutyl)carbamate hydrochloride acts as a protecting group for the primary amine (NH2) functionality on the 4-carbon chain. This protection strategy allows for selective modification of other functional groups present in the molecule without affecting the amine []. The benzyl group can be readily removed under specific conditions, such as catalytic hydrogenation, to reveal the free amine group at the desired stage of the synthesis [].
Benzyl N-(4-aminobutyl)carbamate hydrochloride is particularly valuable in peptide immobilization, where it serves as a spacer arm to link peptides to solid supports. The protected amine group can be attached to the solid support, while the free amine at the other end allows for subsequent conjugation of the peptide via amide bond formation []. The benzyl group is then removed to release the functional amine group in the peptide, enabling its interaction with the target molecule or biological system.
The molecule consists of three main parts:
The presence of a positively charged hydrochloride (HCl) group indicates the molecule exists as a salt.
The removal of the benzyl protecting group can be achieved under various conditions depending on the desired outcome. Common methods include treatment with strong acids, hydrogenolysis (cleavage with hydrogen gas), or using specific catalysts.
Due to its use as a protecting group, Benzyl N-(4-aminobutyl)carbamate hydrochloride is unlikely to participate in many other reactions within the context of organic synthesis. Its primary function is to remain inert while protecting the amine group.
As a protecting group, Benzyl N-(4-aminobutyl)carbamate hydrochloride does not have a specific mechanism of action within biological systems. Its primary function is to reversibly block the reactivity of the amine group in a target molecule during organic synthesis.
Irritant